The primary source of hypoglycin A is the ackee fruit, which is native to West Africa but widely cultivated in the Caribbean. The fruit can be toxic if consumed when unripe, leading to severe hypoglycemia and other metabolic disturbances due to the presence of hypoglycin A. Other sources include seeds from certain species of Acer, commonly known as maple trees, which also contain this toxic compound.
Hypoglycin A is classified within the group of cyclopropyl amino acids. Its structure features a methylenecyclopropyl moiety, which contributes to its biological activity and toxicity. The compound is often studied in the context of food safety and toxicology due to its adverse effects on human and animal health.
The synthesis of hypoglycin A involves several complex steps. One common synthetic route starts with the preparation of a terphenyl core structure, followed by various chemical transformations to introduce the cyclopropyl group and other functional groups necessary for the final product.
Technical Details:
Hypoglycin A has a complex molecular structure characterized by its unique cyclopropyl ring. The molecular formula is , with a molecular weight of approximately 113.16 g/mol.
Hypoglycin A undergoes various chemical reactions that are critical for its metabolic activation and toxicity. Upon ingestion, it is metabolized primarily into methylenecyclopropyl-acetic acid, which acts as a potent inhibitor of acyl-CoA dehydrogenases.
Technical Details:
Hypoglycin A exerts its toxic effects primarily through inhibition of specific enzymes involved in fatty acid metabolism. This action leads to impaired energy production, particularly affecting gluconeogenesis.
Relevant Data:
Hypoglycin A is primarily studied for its toxicological implications in food safety. Research focuses on:
Hypoglycin A (L-α-amino-β-methylenecyclopropylpropionic acid) is a non-proteinogenic amino acid primarily found in plant species within the Sapindaceae and Aceraceae (now classified under Sapindaceae) families. Its occurrence follows a distinct phylogenetic pattern:
Table 1: Hypoglycin A Distribution in Key Plant Species
Plant Species | Tissue | Hypoglycin A Concentration | Homologs Present |
---|---|---|---|
Blighia sapida | Unripe aril | >1000 ppm | Hypoglycin B |
Blighia sapida | Ripe aril | <0.1 ppm | Hypoglycin B |
Acer pseudoplatanus | Seed | 4.7 ± 1.4 µg/g | γ-Glutamyl-MCPrG |
Acer negundo | Seedling | 19.9 ± 5.41 µg/g (as HGB) | MCPrG, γ-Glutamyl-MCPrG |
Litchi chinensis | Unripe fruit | Variable (low) | MCPG |
The biosynthetic machinery for hypoglycin A likely evolved as a chemical defense mechanism against herbivory. Key evolutionary adaptations include:
Hypoglycin A biosynthesis involves a multi-step pathway derived from primary amino acid metabolism:
Table 2: Key Biosynthetic Intermediates and Enzymatic Steps
Intermediate | Enzyme Involved | Source Molecule |
---|---|---|
2-Oxobutanoate | Threonine deaminase | L-Threonine |
2-Oxohexa-4,5-cyclopropyl-5-enoate | Cyclopropane synthase (hypothetical) | Acetate + 2-Oxobutanoate |
β-Methylenecyclopropyl pyruvate | Transaminase | 2-Oxohexa-4,5-cyclopropyl-5-enoate |
Hypoglycin A | Decarboxylase (hypothetical) | β-Methylenecyclopropyl pyruvate |
Hypoglycin B (γ-glutamyl-hypoglycin A) serves as a stable storage form of hypoglycin A in plants. Its conversion is mediated enzymatically:
Hypoglycin A functions as a potent chemical deterrent with multi-trophic effects:
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